

# Technical Support Center: Aluminum Chloride Hexahydrate Dehydration

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: aluminium chloride hexahydrate

Cat. No.: B8786481

[Get Quote](#)

Welcome to the technical support center for handling and processing aluminum chloride hexahydrate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully dehydrate aluminum chloride hexahydrate while avoiding decomposition.

## Frequently Asked Questions (FAQs)

**Q1:** Can I dry aluminum chloride hexahydrate by heating it in a standard laboratory oven?

**A1:** No, this is not recommended. Heating aluminum chloride hexahydrate in a standard oven will lead to its decomposition. The water of crystallization will react with the aluminum chloride, producing undesirable byproducts such as aluminum oxide and hydrogen chloride gas.[\[1\]](#)[\[2\]](#)[\[3\]](#) Noticeable thermal decomposition begins at temperatures as low as 90°C.[\[1\]](#)[\[2\]](#)

**Q2:** What is the primary challenge when trying to dehydrate aluminum chloride hexahydrate?

**A2:** The primary challenge is preventing the hydrolysis reaction that occurs upon heating. The coordinated water molecules are acidic enough to react with the aluminum chloride core, leading to the formation of aluminum hydroxides, oxides, and the release of HCl gas, rather than simply evaporating as water.

**Q3:** What are the recommended laboratory-scale methods for dehydrating aluminum chloride hexahydrate to obtain the anhydrous form?

A3: Two primary methods are recommended for laboratory-scale preparation of anhydrous aluminum chloride from its hexahydrate form:

- Reaction with Thionyl Chloride ( $\text{SOCl}_2$ ): This is a highly effective method where thionyl chloride reacts with the water of crystallization to produce gaseous byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ), leaving behind anhydrous aluminum chloride.[4][5][6]
- Heating in a Stream of Dry Hydrogen Chloride (HCl) Gas: By providing an atmosphere of dry HCl gas while gently heating, the equilibrium of the decomposition reaction is shifted, suppressing the formation of aluminum oxide and favoring the removal of water.

Q4: Are there any non-thermal methods to obtain anhydrous aluminum chloride from the hexahydrate?

A4: Yes, solvent-based precipitation methods can be used. One such method involves dissolving aluminum chloride hexahydrate in water and then adding an alcohol (such as ethanol, methanol, or n-propanol) to precipitate the anhydrous aluminum chloride.[7][8] The anhydrous salt is less soluble in the alcohol-water mixture.

## Troubleshooting Guide

Issue 1: The dried product is a white, insoluble powder, not the expected anhydrous aluminum chloride.

- Cause: This indicates that the aluminum chloride hexahydrate has decomposed to aluminum oxide or a basic aluminum chloride.[1][2] This is the most common issue and results from heating the hydrate without taking precautions to prevent hydrolysis.
- Solution: Avoid direct heating in the air. Use one of the recommended chemical dehydration methods, such as reaction with thionyl chloride or heating in a stream of dry hydrogen chloride gas.

Issue 2: The yield of anhydrous aluminum chloride is lower than expected when using the thionyl chloride method.

- Cause 1: The reaction may be incomplete.

- Solution 1: Ensure an adequate excess of thionyl chloride is used and that the reaction is allowed to proceed for a sufficient amount of time, with appropriate temperature control. A gentle reflux may be required.
- Cause 2: Loss of product during filtration and handling. Anhydrous aluminum chloride is highly hygroscopic and will readily absorb moisture from the air.
- Solution 2: Perform all filtration and transfer steps under an inert, dry atmosphere (e.g., in a glove box or using Schlenk line techniques).

Issue 3: Fumes of HCl are observed during the drying process.

- Cause: This is a clear sign of thermal decomposition.[\[1\]](#)[\[9\]](#) The water of hydration is reacting with the aluminum chloride.
- Solution: Immediately stop heating. If attempting thermal dehydration, ensure a steady and sufficient flow of dry hydrogen chloride gas is passing over the sample to suppress this reaction. Otherwise, switch to a chemical dehydration method.

## Data Presentation

Table 1: Thermal Decomposition Data for Aluminum Chloride Hexahydrate

| Parameter                      | Value                                                                                               | Conditions                                                                                             |
|--------------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Onset of Thermal Decomposition | 90 °C                                                                                               | Gradual heating in air <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Decomposition Temperature (Td) | 156.3 °C                                                                                            | Temperature at which dissociation pressure equals 1.01325 bar <a href="#">[1]</a> <a href="#">[10]</a> |
| Primary Decomposition Products | Aluminum Oxide (Al <sub>2</sub> O <sub>3</sub> ), Hydrogen Chloride (HCl), Water (H <sub>2</sub> O) | Heating in an inert atmosphere or air <a href="#">[3]</a>                                              |

## Experimental Protocols

### Method 1: Dehydration using Thionyl Chloride (SOCl<sub>2</sub>)

**Objective:** To prepare anhydrous aluminum chloride from aluminum chloride hexahydrate using thionyl chloride.

#### Materials:

- Aluminum chloride hexahydrate (AlCl<sub>3</sub>·6H<sub>2</sub>O)
- Thionyl chloride (SOCl<sub>2</sub>), excess
- Round-bottom flask
- Reflux condenser with a drying tube (filled with CaCl<sub>2</sub>)
- Heating mantle
- Glass frit filter
- Schlenk flask
- Inert gas supply (e.g., Nitrogen or Argon)

#### Procedure:

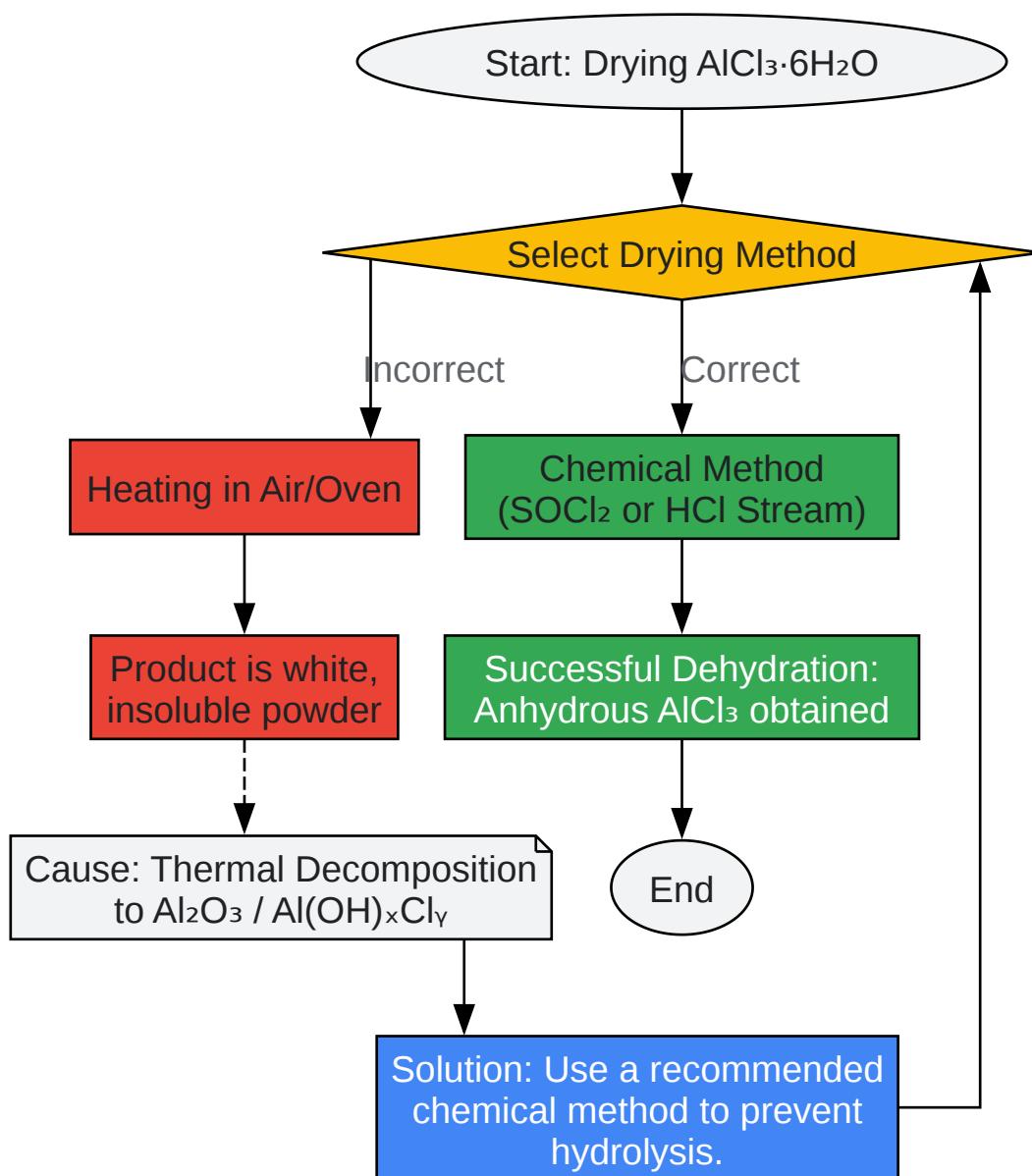
- **Setup:** Assemble a round-bottom flask with a reflux condenser in a fume hood. Ensure all glassware is thoroughly dried.
- **Reaction:** Place the aluminum chloride hexahydrate into the round-bottom flask. Slowly add an excess of thionyl chloride (a molar ratio of at least 6:1 SOCl<sub>2</sub> to AlCl<sub>3</sub>·6H<sub>2</sub>O is recommended).
- **Heating:** Gently heat the mixture to reflux. The reaction between thionyl chloride and the water of crystallization will produce sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl) gas, which will exit through the top of the condenser.
  - **Reaction:** AlCl<sub>3</sub>·6H<sub>2</sub>O(s) + 6 SOCl<sub>2</sub>(l) → AlCl<sub>3</sub>(s) + 6 SO<sub>2</sub>(g) + 12 HCl(g)

- Completion: Continue the reflux until the evolution of gases ceases. The solid product should be a free-flowing powder.
- Isolation: Allow the mixture to cool. Under an inert atmosphere (e.g., inside a glovebox), filter the solid anhydrous aluminum chloride using a glass frit filter.
- Drying and Storage: Wash the solid with a small amount of dry diethyl ether or dichloromethane to remove any residual thionyl chloride. Dry the product under vacuum. Store the anhydrous aluminum chloride in a tightly sealed container under an inert atmosphere.

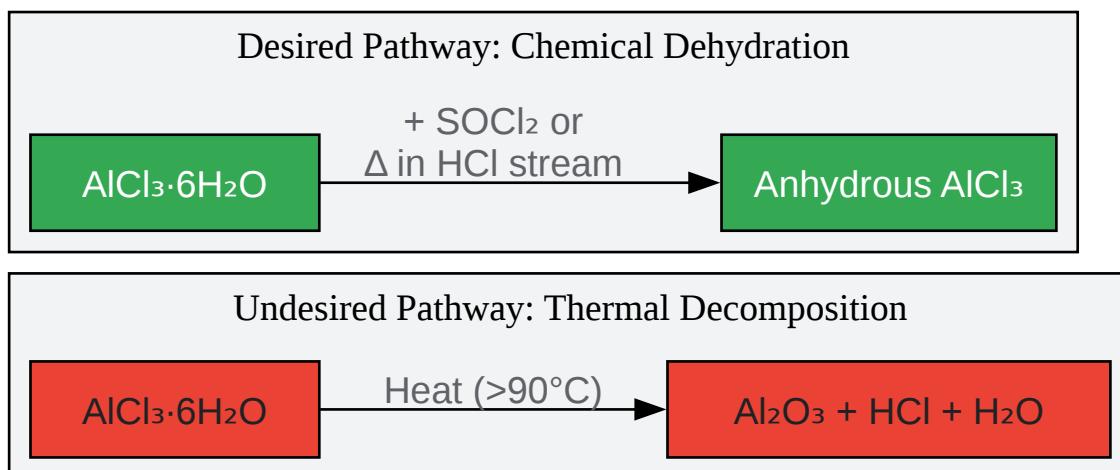
#### Method 2: Dehydration in a Stream of Hydrogen Chloride (HCl) Gas

Objective: To dehydrate aluminum chloride hexahydrate by heating it in a controlled atmosphere of dry hydrogen chloride gas to suppress hydrolysis.

#### Materials:


- Aluminum chloride hexahydrate ( $\text{AlCl}_3 \cdot 6\text{H}_2\text{O}$ )
- Dry hydrogen chloride (HCl) gas source
- Tube furnace
- Quartz or borosilicate glass tube
- Gas flow meter
- Bubbler (for monitoring gas flow)
- Cold trap

#### Procedure:


- Setup: Place the aluminum chloride hexahydrate in the center of the glass tube inside the tube furnace.

- **Purge:** Connect the tube to a source of dry HCl gas. Pass a slow, steady stream of HCl gas over the sample at room temperature for 15-20 minutes to purge the system of air.
- **Heating Program:** Begin heating the furnace slowly. A gradual temperature increase to around 150-200°C is recommended. Maintain a constant flow of dry HCl gas throughout the heating and cooling process.
- **Dehydration:** As the temperature increases, water will be driven off and carried away by the HCl gas stream. The HCl atmosphere suppresses the formation of aluminum oxides.
- **Cooling:** Once the dehydration is complete (no more water is observed condensing in the cooler parts of the tube), turn off the furnace but maintain the HCl gas flow until the apparatus has returned to room temperature.
- **Storage:** Once cool, stop the HCl flow and quickly transfer the anhydrous aluminum chloride to a dry, airtight container under an inert atmosphere.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for drying aluminum chloride hexahydrate.



[Click to download full resolution via product page](#)

Caption: Comparison of desired vs. undesired dehydration pathways.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. Feasibility of Dehydration of Aluminum Chloride Hexahydrate to Prepare Anhydrous Aluminum Trichloride - Kunbao Chemical [kunbaogroup.com]
- 4. Aluminum Chloride Production Process - FUNCMATER [funcmater.com]
- 5. CN103708518B - Anhydrous aluminum chloride preparation method - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Anhydrous Aluminum Chloride preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Method of preparing anhydrous aluminium chloride - Eureka | PatSnap [eureka.patsnap.com]

- 8. CN1209290C - Method of preparing anhydrous aluminium chloride - Google Patents [patents.google.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Support Center: Aluminum Chloride Hexahydrate Dehydration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8786481#how-to-dry-aluminium-chloride-hexahydrate-without-decomposition]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)